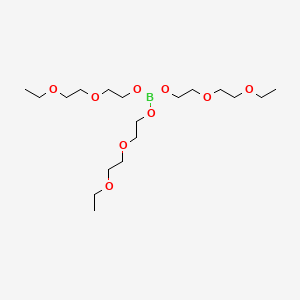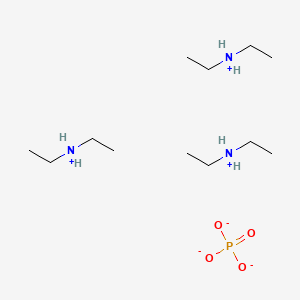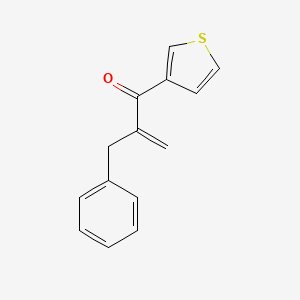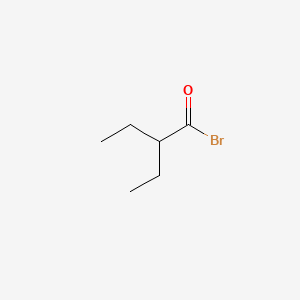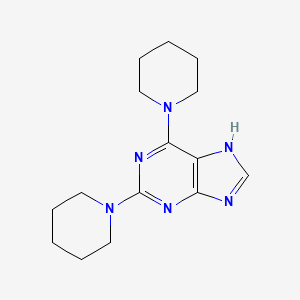
1-(2,2-Diethoxyethoxy)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Diethoxyethoxy)butane is an organic compound with the molecular formula C10H22O3. It is a colorless liquid that is used in various chemical processes and research applications. The compound is characterized by its unique structure, which includes a butane backbone with a 2,2-diethoxyethoxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,2-Diethoxyethoxy)butane can be synthesized through the reaction of butane with 2,2-diethoxyethanol under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the formation of the ether linkage.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of reactants through a reactor where the reaction conditions are carefully controlled to optimize yield and purity. The process may include distillation steps to separate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Diethoxyethoxy)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether groups into alcohols.
Substitution: The ether groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(2,2-Diethoxyethoxy)butane is utilized in various scientific research applications, including:
Chemistry: As a solvent and reagent in organic synthesis.
Biology: In studies involving the modification of biomolecules.
Medicine: Potential use in drug formulation and delivery systems.
Industry: As an intermediate in the production of other chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,2-Diethoxyethoxy)butane involves its interaction with specific molecular targets and pathways. The compound’s ether groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 1-(2-Methoxyethoxy)butane
- 1-(2-Ethoxyethoxy)butane
- 1-(2,2-Dimethoxyethoxy)butane
Uniqueness: 1-(2,2-Diethoxyethoxy)butane is unique due to its specific ether substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
85168-88-3 |
|---|---|
Molecular Formula |
C10H22O3 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-(2,2-diethoxyethoxy)butane |
InChI |
InChI=1S/C10H22O3/c1-4-7-8-11-9-10(12-5-2)13-6-3/h10H,4-9H2,1-3H3 |
InChI Key |
YSBXHBNOIYKJKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


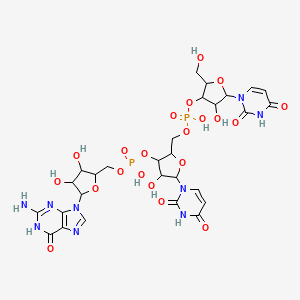
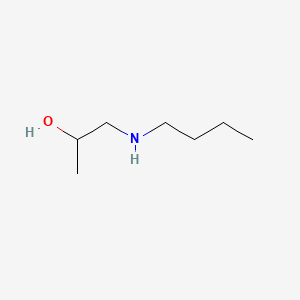


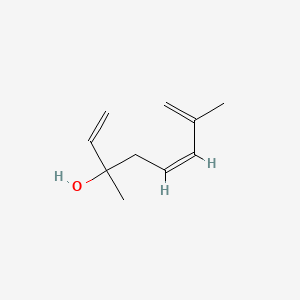

![Ethyl 4-[2-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12655375.png)
